1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol
Description
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol is a complex organic compound that features a cyclohexanol core with various functional groups attached
Properties
IUPAC Name |
1-[[[2-(2-hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c25-20(16-24-13-7-2-8-14-24)17-27-21-10-4-3-9-19(21)15-23-18-22(26)11-5-1-6-12-22/h3-4,9-10,20,23,25-26H,1-2,5-8,11-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVIWGJBBKBAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2=CC=CC=C2OCC(CN3CCCCC3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the reaction of 2-(2-hydroxy-3-chloropropoxy)benzaldehyde with piperidine under basic conditions to form the piperidine derivative.
Reductive Amination: The piperidine derivative is then subjected to reductive amination with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-[[[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol: Similar structure but with a morpholine ring instead of a piperidine ring.
1-[[[2-(2-Hydroxy-3-pyrrolidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-[[[2-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]methylamino]methyl]cyclohexan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring is particularly important for its interaction with biological targets, making it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
